Triazoli
Triazoles are a class of heterocyclic compounds characterized by the presence of a three-membered ring containing one nitrogen atom and two carbon atoms, with at least one additional nitrogen atom. These versatile molecules exhibit a wide range of biological activities and have been widely studied for their potential applications in various fields.
In pharmaceuticals, triazoles are particularly noted for their antifungal properties due to the potent activity against Candida species. Drugs such as fluconazole and itraconazole belong to this class, making them essential treatments for fungal infections. Additionally, some triazoles show promising anti-cancer effects by interfering with DNA replication or inducing apoptosis in cancer cells.
Furthermore, triazoles are extensively utilized as intermediates in the synthesis of other pharmaceuticals and agrochemicals due to their synthetic versatility. Their unique chemical structure allows for diverse functional groups that can be introduced, enabling the development of novel compounds with specific biological properties.
The broad spectrum of applications, combined with their structural diversity, makes triazoles a critical component in modern medicinal chemistry and drug discovery efforts.

Struttura | Nome chimico | CAS | MF |
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1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride | 84387-61-1 | C3H5Cl2N3 |
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1-(prop-2-yn-1-yl)-1H-1,2,4-triazole | 82418-39-1 | C5H5N3 |
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5,5'-butane-1,4-diylbis(1H-1,2,4-triazol-3-amine) | 41442-92-6 | C8H14N8 |
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1,2,4-triazole-d3 | 43088-92-2 | C2H3N3 |
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3-1,2,3Triazol-1-yl-propionitrile | 4320-92-7 | C5H6N4 |
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2-(1H-1,2,4-Triazol-1-yl)ethanimidamide | 446276-04-6 | C4H8ClN5 |
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1H-1,2,4-triazole-1-carboximidamide | 19503-46-9 | C3H5N5 |
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4-[(oxolan-2-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-3-ol | 793678-88-3 | C7H11N3O2S |
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1-Methyl-1H-1,2,4-triazol-3-amine | 49607-51-4 | C3H6N4 |
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4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | 20939-16-6 | C4H8N4S |
Letteratura correlata
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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